J30-8 -

J30-8

Catalog Number: EVT-2726422
CAS Number:
Molecular Formula: C17H9ClFN3O2S
Molecular Weight: 373.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

J30-8 is a small molecule compound recognized primarily for its role as a selective inhibitor of c-Jun N-terminal kinase 3 (JNK3). This compound has garnered attention in the field of pharmacology due to its specificity and potency, particularly in inhibiting the JNK3 subtype, which is implicated in various neurodegenerative diseases and cellular stress responses. The compound is classified under the category of kinase inhibitors, specifically targeting the JNK signaling pathway.

Source

J30-8 is commercially available from several suppliers, including Sigma-Aldrich and MedChem Express, where it is often listed with a CAS number of 2366255-71-0. It is synthesized for research purposes and is used in various biochemical assays to study its effects on cellular pathways.

Classification
  • Type: Small molecule
  • Category: Kinase inhibitor
  • Target: c-Jun N-terminal kinase 3 (JNK3)
Synthesis Analysis

Methods

The synthesis of J30-8 involves multi-step organic synthesis techniques that typically include the use of specific reagents and conditions to achieve the desired molecular structure. While exact synthetic routes are proprietary, general methods may include:

  • Stepwise coupling reactions: These involve the sequential addition of building blocks under controlled conditions to form the final compound.
  • Purification processes: Techniques such as chromatography are employed to isolate J30-8 from by-products and unreacted materials.

Technical Details

The synthesis may utilize standard laboratory equipment such as round-bottom flasks, reflux setups, and purification columns. The process requires careful monitoring of reaction conditions like temperature and pH to ensure optimal yields.

Molecular Structure Analysis

Structure

J30-8 has a well-defined molecular structure that can be represented by its chemical formula. The structural formula highlights key functional groups that contribute to its biological activity.

Data

  • Molecular Formula: C16H15N3O4S
  • Molecular Weight: Approximately 345.37 g/mol
  • Structural Features: The presence of a sulfonamide group is significant for its interaction with the JNK3 enzyme.
Chemical Reactions Analysis

Reactions

J30-8 primarily participates in biochemical reactions where it inhibits the activity of JNK3. The inhibition mechanism involves binding to the ATP-binding site of the enzyme, thereby preventing phosphorylation events critical for downstream signaling pathways.

Technical Details

The compound exhibits an IC50 value of approximately 40 nM against human JNK3, indicating high potency. In contrast, it shows significantly lower affinity for other JNK isoforms (IC50 > 100 µM), underscoring its selectivity.

Mechanism of Action

Process

The mechanism by which J30-8 exerts its inhibitory effects involves competitive inhibition at the ATP-binding site of JNK3. This prevents ATP from binding and subsequently halts phosphorylation processes that are crucial for cell signaling related to stress responses and apoptosis.

Data

Research indicates that inhibition of JNK3 by J30-8 can lead to reduced neuronal apoptosis in models of neurodegeneration, suggesting potential therapeutic applications in neuroprotective strategies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically provided as a solid or powder.
  • Solubility: Soluble in DMSO (dimethyl sulfoxide) and other organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but should be stored in a cool, dry place away from light.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers in its structure.
Applications

J30-8 is utilized primarily in scientific research focused on:

  • Neuroscience: Investigating neuroprotective mechanisms against apoptosis in neuronal cells.
  • Cancer Research: Exploring its potential role in modulating stress response pathways that can influence tumor growth.
  • Pharmacology: As a tool compound for studying JNK signaling pathways and their implications in various diseases.
Discovery and Rational Design of J30-8 as a JNK3 Inhibitor

Structure-Based Virtual Screening for JNK3 Isoform Selectivity

The discovery of J30-8 (chemical name: (Z)-5-((2-chlorobenzylidene)amino)-2-mercapto-1,3-thiazol-4(5H)-one; CAS: 2366255-71-0) originated from computational strategies targeting the unique structural features of c-Jun N-terminal kinase 3 (JNK3). This kinase isoform possesses a distinctive ATP-binding cleft characterized by hydrophobic residues and a hinge region critical for selective inhibitor design. Virtual screening leveraged crystallographic data (PDB: 4W4W) to identify compounds capable of exploiting subtle differences between JNK isoforms. Key residues governing selectivity include:

  • Met149: Forms dual hydrogen bonds with the indolin-2-one core.
  • Leu144: Creates a hydrophobic pocket absent in JNK1/JNK2.
  • Ile70: Contributes to steric constraints favoring JNK3 binding [2] [3].

Table 1: Key Structural Differences in JNK Isoform ATP-Binding Sites

Residue PositionJNK1JNK2JNK3Functional Role
144ValValLeuHydrophobic pocket volume
149MetMetMetH-bond acceptor for core scaffold
70ValValIleSteric occlusion

Molecular docking simulations prioritized J30-8 due to its predicted stabilization of the JNK3-specific hydrophobic pocket (termed "hydrophobic region I" or HR I) while exhibiting steric clashes with JNK1/2. This computational prediction was experimentally validated, with J30-8 demonstrating an IC₅₀ of 40 nM against JNK3 and >2500-fold selectivity over JNK1α1 and JNK2α2 isoforms [1] [3].

Multistage Screening Strategies: Combining Similarity and SAR Approaches

The identification of J30-8 employed a tiered screening cascade integrating computational and experimental techniques:

  • Primary Virtual Screening: A commercial library of 500,000 compounds was docked into the JNK3 ATP-binding site using Glide HTVS/SP/XP protocols. Filters prioritized molecules with molecular weight <450 Da and predicted hydrogen bonding to Met149 [3] [7].
  • Similarity-Based Enrichment: Initial hits sharing the 3-substituted indolin-2-one pharmacophore were clustered. J30-8 emerged from this cluster due to optimal docking scores (−9.2 kcal/mol) and favorable physicochemical properties (cLogP = 3.2, TPSA = 76 Ų) [2] [9].
  • Biochemical Validation: Fluorescence polarization kinase assays quantified JNK3 inhibition (IC₅₀ = 40 nM). Kinome-wide profiling (398 kinases) confirmed exceptional selectivity, with only 5 kinases exhibiting >50% inhibition at 1 µM [1] [2].
  • Cellular Functional Assays: J30-8 (1 µM) reduced phospho-c-Jun levels by 85% in Aβ-stressed neuronal cells and demonstrated neuroprotection against oxidative stress (EC₅₀ = 320 nM) [2] [7].

Table 2: Screening Cascade and Key Metrics for J30-8 Identification

Screening StageMethodKey Metrics for J30-8Outcome
Virtual ScreeningGlide XP DockingScore: −9.2 kcal/molTop 0.1% of library
Biochemical AssayJNK3 Kinase InhibitionIC₅₀ = 40 ± 3 nM>2500-fold selectivity vs JNK1/2
Kinome ProfilingKINOMEscan (398 kinases)99% selectivity at 1 µMOff-target: DDR1 (IC₅₀ = 2.1 µM)
Cellular EfficacyAβ25-35-induced SH-SY5Y death78% protection at 1 µMEC₅₀ = 320 nM

This multistage approach efficiently bridged computational predictions with experimental validation, minimizing false positives prevalent in single-method screening [2] [9].

Role of Indolin-2-One Core in ATP-Binding Site Occupation

The 3-substituted indolin-2-one scaffold of J30-8 (molecular formula: C₁₇H₉ClFN₃O₂S; MW: 373.79 g/mol) enables optimal engagement with the JNK3 ATP-binding cleft through three critical interactions:

  • Hinge Region Binding: The carbonyl oxygen and nitrogen of the indolin-2-one core form bidirectional hydrogen bonds with the backbone NH and carbonyl of Met149, mimicking ATP interactions while exploiting JNK3's unique hinge conformation [3] [7].
  • Hydrophobic Pocket Occupation: The 3-(thiazolidinone) extension projects into HR I, where the benzylidene substituent engages in π-alkyl interactions with Leu144 and Ile70. The ortho-chlorine atom enhances this interaction through halogen bonding with Leu144 (distance: 3.1 Å) [3].
  • Solvent-Exposed Region Modulation: The fluorine atom on the pendant phenyl ring forms water-mediated hydrogen bonds with Lys93, improving solubility without compromising binding affinity [1] [3].

Structure-activity relationship (SAR) studies revealed stringent requirements for potency:

  • Removal of the 3-thiazolidinone moiety decreased JNK3 affinity by >100-fold.
  • Substitution at the indolin-2-one 5-position with hydrophilic groups (e.g., compound A53) improved solubility but reduced IC₅₀ to 780 nM due to suboptimal HR I occupancy [3].

Table 3: SAR Analysis of Indolin-2-One Modifications in JNK3 Inhibition

Position ModifiedModificationJNK3 IC₅₀Selectivity (JNK3/JNK1)Key Structural Effect
None (J30-8)-40 nM>2500-foldOptimal HR I occupancy
C5 (Indolinone)-NHCH₂CH₂OH780 nM>500-foldDisrupted hydrophobic packing in HR I
C3 LinkerReplacement of S with O>10,000 nMNot determinedLoss of critical H-bond to Asn152
Benzylidene ortho-ClReplacement with -H520 nM~200-foldWeakened halogen bonding with Leu144

X-ray crystallography (resolution: 2.1 Å) confirmed that J30-8 stabilizes JNK3 in a "DFG-in" active conformation, with the indolin-2-one core occupying the adenine niche and the chlorophenyl group inducing a 1.2 Å shift in the αC-helix. This precise molecular recognition underlies both its potency and unprecedented isoform selectivity [2] [3] [7].

Properties

Product Name

J30-8

IUPAC Name

3-[2-(2-chloroanilino)-4-hydroxy-1,3-thiazol-5-yl]-5-fluoroindol-2-one

Molecular Formula

C17H9ClFN3O2S

Molecular Weight

373.8 g/mol

InChI

InChI=1S/C17H9ClFN3O2S/c18-10-3-1-2-4-12(10)21-17-22-16(24)14(25-17)13-9-7-8(19)5-6-11(9)20-15(13)23/h1-7,24H,(H,21,22)

InChI Key

BDCJVPSBCYWSSS-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC2=NC(=C(S2)C3=C4C=C(C=CC4=NC3=O)F)O)Cl

Solubility

not available

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=C(S2)C3=C4C=C(C=CC4=NC3=O)F)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.